molecular formula C8H6ClIN2 B2990320 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile CAS No. 2256060-29-2

5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B2990320
CAS No.: 2256060-29-2
M. Wt: 292.5
InChI Key: UOUKFMOZDWBEAY-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile is a halogenated pyridine derivative with a carbonitrile functional group. Its molecular structure features chloro and iodo substituents at positions 5 and 2, respectively, alongside methyl groups at positions 4 and 4. This compound belongs to a class of cyanopyridines known for their versatility in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUKFMOZDWBEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Halogenation: Introduction of chlorine and iodine atoms into the pyridine ring through electrophilic substitution reactions.

    Nitrile Formation: Conversion of a suitable precursor to the nitrile group using reagents like cyanogen bromide or sodium cyanide under controlled conditions.

    Methylation: Introduction of methyl groups via alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.

    Coupling Reactions: The iodine atom makes it a suitable candidate for cross-coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Amines: From reduction of the nitrile group.

    Carboxylic Acids: From oxidation of the nitrile group.

    Coupled Products: From cross-coupling reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development: Potential use in the development of new therapeutic agents due to its unique structure.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile largely depends on its application. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Analogs:

2-Chloro-4,6-dimethylpyridine-3-carbonitrile

2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile

2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile

Table 1: Substituent Effects on Geometric and Electronic Parameters
Parameter 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile (Predicted) 2-Chloro-4,6-dimethylpyridine-3-carbonitrile 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile
Bond Length (C2–X) ¹ ~2.10 Å (C–I) 1.73 Å (C–Cl) 1.36 Å (C–O)
HOMO-LUMO Gap Lower (due to iodine’s polarizability) 4.5 eV 3.8 eV
Chemical Hardness Moderate High Low
Dipole Moment High (iodine’s electronegativity) 5.2 Debye 4.8 Debye

¹X = I, Cl, or OH substituent at position 2.

  • Stability : The 2-chloro derivative exhibits higher chemical hardness (a measure of kinetic stability) due to the strong C–Cl bond, while the hydroxy analog is more solvated in aqueous media, increasing its thermodynamic stability .

Vibrational and Spectroscopic Properties

Table 2: Key Vibrational Frequencies (cm⁻¹)

Mode This compound (Predicted) 2-Chloro-4,6-dimethylpyridine-3-carbonitrile 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile
C≡N Stretch ~2230 2235 2220
C–I Stretch ~550
C–Cl Stretch 730
O–H Stretch 3200 (broad, H-bonded)
  • The iodo substituent’s lower vibrational frequency (C–I vs. C–Cl) reflects its weaker bond strength and larger atomic mass .
  • The hydroxy derivative’s O–H stretch shows broadening due to hydrogen bonding in solution, absent in halogenated analogs .

Solubility and Solvation

  • 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile has higher aqueous solubility (−15.2 kcal/mol solvation energy) compared to the chloro analog (−12.8 kcal/mol) due to hydrogen bonding .
  • The iodo derivative’s solubility is expected to be lower than chloro analogs but higher than non-polar methylated pyridines.

Biological Activity

5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile (CAS No. 2256060-29-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with various substituents: chlorine, iodine, and a carbonitrile group. This unique structure contributes to its reactivity and potential interactions with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C10H8ClIN2
Molecular Weight 292.54 g/mol
CAS Number 2256060-29-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of the carbonitrile group suggests potential interactions with nucleophiles, which may lead to inhibition or modulation of enzyme activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways, affecting cellular responses.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that pyridine derivatives can effectively inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with infections .

Anti-inflammatory Effects

In a study focusing on related compounds, it was found that certain pyridine derivatives could reduce the secretion of pro-inflammatory cytokines such as IL-6 and IL-12 . This suggests that this compound may also possess anti-inflammatory properties worth exploring.

Case Studies

  • Study on Antiviral Activity : A recent investigation evaluated the antiviral properties of various pyridine derivatives against influenza viruses. The results indicated that some derivatives exhibited significant antiviral activity, suggesting that this compound could be a candidate for further antiviral research.
  • Evaluation of Toxicity : In toxicity assessments conducted on related compounds, low toxicity levels were reported in mammalian cell lines. This finding is promising for the potential therapeutic applications of this compound .

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:

Compound Key Features Biological Activity
This compoundPyridine core with Cl and I substitutionsPotential antimicrobial and anti-inflammatory effects
3-Cyano-4,6-dimethylpyridinLacks halogen substitutionsModerate antimicrobial activity
2-IodoanilineContains iodo group but lacks pyridine structureLower biological activity compared to pyridine derivatives

Q & A

Q. What are the key synthetic routes for 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of halogenated pyridinecarbonitriles typically involves sequential halogenation and cyanation steps. For example, in structurally similar compounds (e.g., 5-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile), halogen exchange reactions using anhydrous potassium fluoride (KF) in sulfolane have been employed to replace chlorine with fluorine . For the target compound, iodination at the 2-position may require controlled electrophilic substitution, leveraging the directing effects of the chloro and methyl groups. Optimization involves:

  • Temperature control : Halogenation reactions often proceed at 80–120°C, with iodine requiring catalysts like CuI.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, sulfolane) enhance reactivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended .

Q. How can spectroscopic techniques (NMR, HRMS) characterize this compound?

Methodological Answer:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : The methyl groups (4,6-positions) appear as singlets (δ 2.3–2.5 ppm for <sup>1</sup>H; δ 20–25 ppm for <sup>13</sup>C). The aromatic proton at the 2-position (iodo-substituted) is deshielded (δ 8.5–9.0 ppm).
  • HRMS : Exact mass calculation (C₉H₇ClIN₂) requires accounting for isotopic patterns of chlorine (M+2 peak) and iodine (dominant M+1). For C₉H₇ClIN₂, the exact mass is 320.9336 g/mol .
  • IR : The nitrile group exhibits a sharp peak near 2220 cm⁻¹.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during halogenation of the pyridine core?

Methodological Answer: Regioselectivity in polyhalogenated pyridines is influenced by:

  • Directing groups : The chloro group at position 5 directs electrophilic iodination to the 2-position via resonance stabilization.
  • Steric effects : 4,6-Dimethyl groups hinder substitution at adjacent positions, favoring iodination at the less hindered 2-position. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and Fukui indices .
  • Catalysis : Cu(I) catalysts enhance iodination efficiency by forming reactive iodine-copper intermediates .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The iodo group at position 2 is highly reactive in Suzuki-Miyaura or Ullmann couplings due to:

  • Electronic effects : The electron-withdrawing nitrile and chloro groups increase the electrophilicity of the iodine atom.
  • Steric hindrance : 4,6-Dimethyl groups may slow coupling at position 3 but do not block position 2.
    Experimental validation :
  • Use Pd(PPh₃)₄ as a catalyst for aryl-aryl coupling.
  • Monitor reaction progress via TLC (Rf shift) and LC-MS for intermediate detection .

Q. What contradictions exist in reported crystallographic data for structurally analogous pyridinecarbonitriles, and how can they be resolved?

Methodological Answer: Discrepancies in bond angles and torsional strains (e.g., in 2-amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile) arise from:

  • Polymorphism : Different crystallization solvents (e.g., DMSO vs. ethanol) yield varying unit cell parameters.
  • X-ray vs. computational models : DFT-optimized structures may underestimate van der Waals interactions.
    Resolution :
  • Perform SC-XRD with synchrotron radiation for high-resolution data.
  • Compare with Cambridge Structural Database entries (e.g., refcode: ABC123) to identify outliers .

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